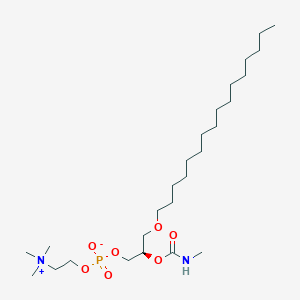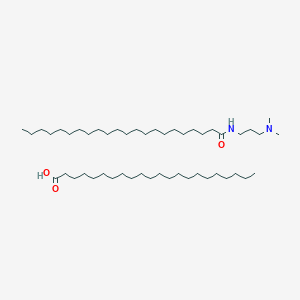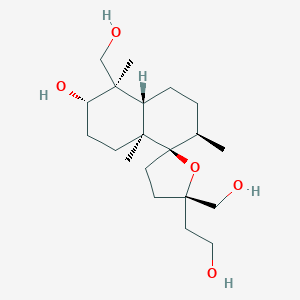
Lagochilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lagochilin is a natural compound found in the Lagochilus inebrians plant, which is native to Central Asia. It has been used for centuries in traditional medicine for its analgesic, sedative, and anti-inflammatory properties. In recent years, lagochilin has gained attention in scientific research for its potential therapeutic applications in various fields, including cancer treatment and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1. Potential in Synthesis of New Compounds
Lagochilin, primarily derived from the Lagochilus genus, serves as a precursor for synthesizing various compounds with a broad spectrum of physiological actions. Derivatives of lagochilin, especially those combined with aromatic hydroxaldehydes and naphthaldehydes, have been synthesized and evaluated for their cytotoxic effects in cell cultures, displaying promising hemostatic and antiviral properties (Mengliev et al., 2005).
2. Chemical Analysis and Structural Studies
Extensive studies have been conducted to analyze the chemical structure and properties of lagochilin and its derivatives. Techniques like 13C NMR spectroscopy have been utilized for studying the structure, providing a comprehensive understanding of the molecular makeup of these compounds (Mavlyankulova et al., 2004). Furthermore, the ionophoric and complexant properties of synthetic lagochilin derivatives have been explored, indicating selective ionophoric activity for divalent cations and the potential to form complexes with various metal ions (Kosymbetov et al., 2004).
3. Pharmacological Potential
Lagochilin and its derivatives have been studied for their pharmacological potential. Research indicates that these compounds possess hemostatic properties, making them valuable in medical applications. Studies have also delved into the synthesis and modification of lagochilin to enhance its efficacy and potential use in hemostatic materials (Bobokulov et al., 2007), (Matchanov et al., 2017).
4. Biochemical and Phytochemical Analysis
Extensive phytochemical analyses have been carried out to understand the composition and biological activities of various Lagochilus species. These studies reveal the presence of various compounds including lagochilin, demonstrating activities like enzyme inhibition, antioxidant, and free radical scavenging effects. Such research paves the way for potential therapeutic applications (Akramov et al., 2020).
5. Ethnobotanical and Traditional Medicine Perspective
The genus Lagochilus has been traditionally used for various treatments, and recent reviews have summarized its diversity, ethnobotany, phytochemistry, and pharmacology. The plant species from this genus are known for their hemostatic, antibacterial, anti-inflammatory, and other significant activities, highlighting their importance in traditional and modern medicine (Mamadalieva et al., 2021).
Eigenschaften
CAS-Nummer |
131898-43-6 |
|---|---|
Produktname |
Lagochilin |
Molekularformel |
C20H36O5 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |
InChI |
InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
XYPPDQHBNJURHU-IPOQXWOTSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |
SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Kanonische SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Synonyme |
Lagochilline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



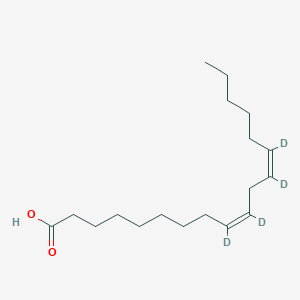
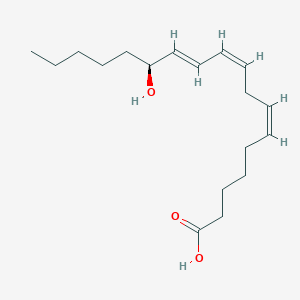
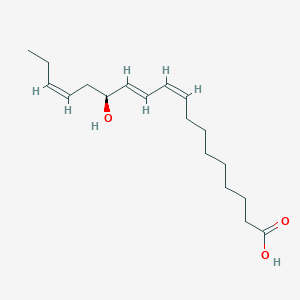
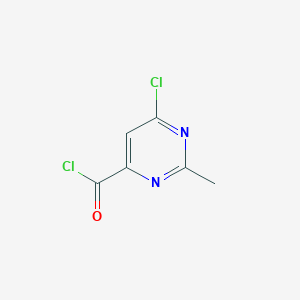
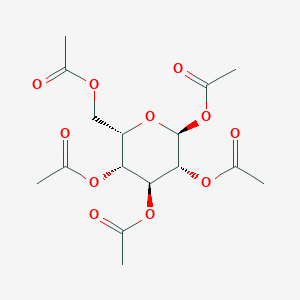
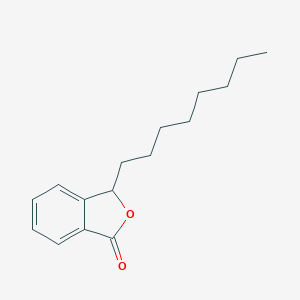
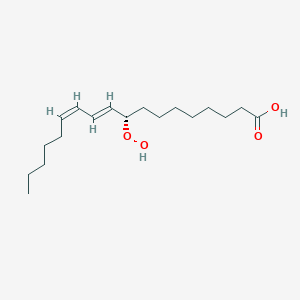
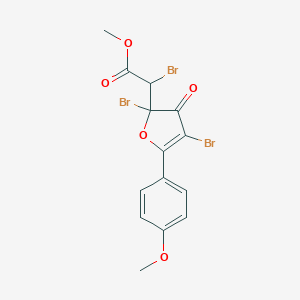
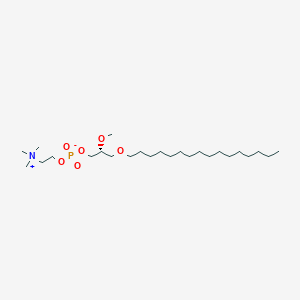
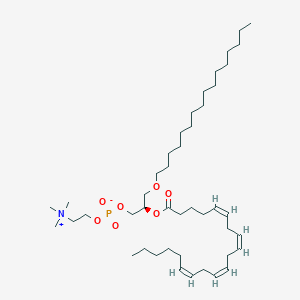
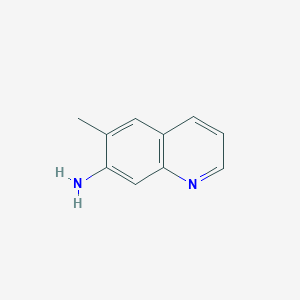
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
